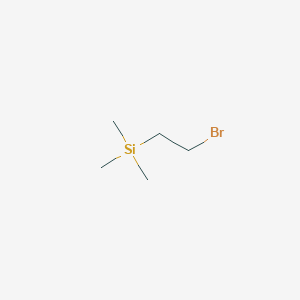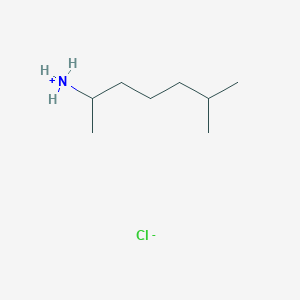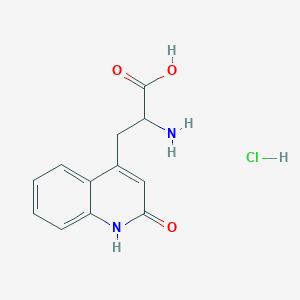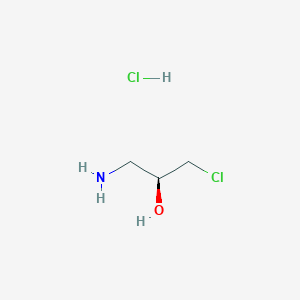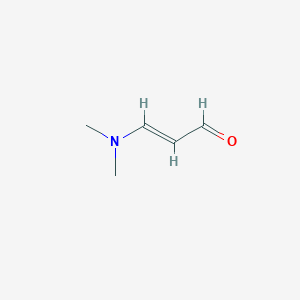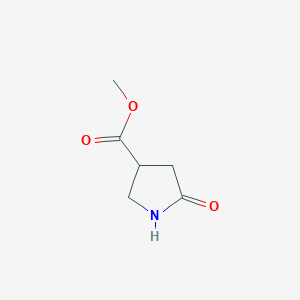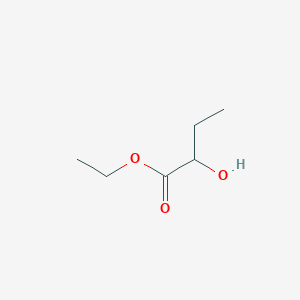
2-Hydroxybutanoate d’éthyle
Vue d'ensemble
Description
Ethyl 2-Hydroxybutyrate is used to prepare 1,5-diarylpyrazole derivatives with herbicidal activities. It is also used in the synthesis of antagonists benzofuranylpiperidines and benzothiophenylpiperidines.
Applications De Recherche Scientifique
Médecine : Biomarqueur diagnostique
Le 2-Hydroxybutanoate d’éthyle a été identifié comme un biomarqueur potentiel dans le domaine médical. Sa présence à des niveaux élevés dans le sang peut indiquer l’apparition de maladies métaboliques telles que le diabète et peut être utilisée pour surveiller la progression de la maladie ou l’efficacité des traitements .
Procédés industriels : Étalon interne en chromatographie en phase gazeuse
En analyse chimique industrielle, le this compound est utilisé comme étalon interne lors de la quantification des poly(3-hydroxyalcanoates) bactériens à chaîne moyenne par chromatographie en phase gazeuse. Cette application est cruciale pour garantir la précision et la fiabilité des résultats analytiques .
Sciences de l’environnement : Production microbienne d’acides gras volatils
Le this compound joue un rôle en sciences de l’environnement en tant que précurseur dans la production microbienne d’acides gras volatils (AGV). Ces AGV sont utilisés comme blocs de construction pour synthétiser une large gamme de produits chimiques d’importance commerciale, contribuant à des processus plus durables et écologiques .
Technologie alimentaire : Exhausteur de goût
En technologie alimentaire, le this compound est apprécié pour son arôme agréable et son goût fruité. Il est utilisé comme composé aromatisant dans le vin et comme additif alimentaire pour rehausser les profils gustatifs de divers produits alimentaires .
Industrie cosmétique : Composant de parfum
Le composé trouve une application dans l’industrie cosmétique en tant que composant de parfum en raison de ses propriétés aromatiques. Il est utilisé dans les parfums et autres produits parfumés pour conférer un parfum désirable .
Chimie analytique : Synthèse de blocs de construction chiraux
Le this compound est utilisé en chimie analytique pour la synthèse de blocs de construction chiraux. Ces blocs de construction sont essentiels pour la préparation de composés bioactifs utilisés en recherche pharmaceutique et en protéomique .
Science des matériaux : Ligand dans les études de transfert d’électrons
En science des matériaux, le this compound est utilisé comme ligand pour étudier l’effet des surfactants anioniques et cationiques sur la cinétique des réactions de transfert d’électrons. Cette application est importante pour comprendre et développer de nouveaux matériaux ayant des propriétés électroniques spécifiques .
Biotechnologie : Recherche sur le microbiome
En biotechnologie, la recherche s’est concentrée sur le rôle des bactéries productrices de this compound dans le microbiome intestinal. Ces études visent à comprendre comment le composé affecte la régulation des voies métaboliques et ses implications pour la santé et la maladie .
Mécanisme D'action
Target of Action
It is used as a biochemical reagent in proteomics research , suggesting that it may interact with various proteins.
Biochemical Pathways
Ethyl 2-Hydroxybutyrate belongs to the class of organic compounds known as hydroxy fatty acids . These are fatty acids in which the chain bears a hydroxyl group
Pharmacokinetics
It is known to be a very hydrophobic molecule, practically insoluble in water, and relatively neutral . These properties may impact its bioavailability and pharmacokinetics.
Action Environment
It is known that the compound is stable under room temperature conditions in the continental us
Analyse Biochimique
Biochemical Properties
Ethyl 2-Hydroxybutyrate is produced in mammalian tissues that catabolize L-threonine or synthesize glutathione . Oxidative stress or detoxification demands can dramatically increase the rate of hepatic glutathione synthesis
Cellular Effects
The cellular effects of Ethyl 2-Hydroxybutyrate are not well studied. Its related molecule, β-hydroxybutyrate, has been shown to have effects on various types of cells and cellular processes . β-hydroxybutyrate has been suggested to act as an immunoregulator in humans and animals to attenuate pathological inflammation through multiple strategies . It’s worth noting that these effects are associated with β-hydroxybutyrate and may not directly apply to Ethyl 2-Hydroxybutyrate.
Molecular Mechanism
It is known that 2-Hydroxybutyrate, the conjugate base of 2-hydroxybutyric acid, is produced in mammalian tissues that catabolize L-threonine or synthesize glutathione
Metabolic Pathways
Ethyl 2-Hydroxybutyrate is involved in the metabolic pathways related to the catabolism of L-threonine or the synthesis of glutathione
Propriétés
IUPAC Name |
ethyl 2-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-5(7)6(8)9-4-2/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWOQRSLYPHAMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334629 | |
| Record name | Ethyl 2-Hydroxybutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52089-54-0 | |
| Record name | Ethyl 2-hydroxybutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52089-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-Hydroxybutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 2-hydroxy-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of ethyl 2-hydroxybutanoate in chromium chemistry?
A: Ethyl 2-hydroxybutanoate (ehbaH) plays a crucial role as a ligand in stabilizing the less common oxidation states of chromium, specifically chromium(IV) and chromium(V). [, , , ] This stabilization allows researchers to study the properties and reactivity of these chromium species, which are often transient and difficult to isolate. [, ]
Q2: How does ethyl 2-hydroxybutanoate stabilize chromium(IV) complexes?
A: Ethyl 2-hydroxybutanoate acts as a bidentate ligand, meaning it binds to the chromium(IV) center through two donor atoms. Research using X-ray absorption spectroscopy suggests that at pH 3.5 and in excess ligand, the predominant species is a five-coordinate oxo complex, [CrIVO-(ehbaH)2]0. [] This complexation provides stability to the chromium(IV) ion in aqueous solutions. [, ]
Q3: Are there other ligands besides ethyl 2-hydroxybutanoate that can stabilize chromium(IV)?
A: Yes, studies have shown that other 2-hydroxycarboxylates, such as 2-hydroxy-2-methylbutanoate (hmba) and (−)-quinate (qa), can also stabilize chromium(IV) complexes. [] Additionally, ligands like oxalate, malonate, and 2-picolinate can exchange with ehbaH in existing Cr(IV) complexes to form new Cr(IV) species. []
Q4: What is the relevance of studying stabilized chromium(V) complexes?
A: Chromium(V) complexes, such as [CrV(O)(ehba)2]-, are important model compounds in the study of chromium(V) toxicity and its potential role in chromium-induced cancers. [] These studies aim to understand the mechanisms by which chromium(V) interacts with biological molecules like DNA. [, ]
Q5: How do chromium(V) complexes with ethyl 2-hydroxybutanoate interact with DNA?
A: Research suggests that bis-chelated chromium(V) complexes with ehbaH can undergo partial aquation, forming more reactive monochelated species. [] These monochelates can then bind to the phosphate backbone of DNA. [] Subsequent one- or two-electron oxidation reactions by the chromium(V) center can lead to DNA strand breaks and other forms of DNA damage. [, ]
Q6: What factors can influence the DNA cleavage activity of chromium(V) ehbaH complexes?
A6: The DNA cleavage activity of these complexes is sensitive to various factors:
- pH: Activity is observed in a pH range of 4.0-8.0. []
- Ligand Concentration: Excess ehbaH ligand inhibits DNA cleavage. [, ]
- Oxygen: Exclusion of oxygen can inhibit cleavage, suggesting a role for oxidative processes. []
- Organic Solvents: The presence of alcohols, carboxylic acids, or DMSO can inhibit cleavage. []
Q7: What techniques are used to study these chromium complexes?
A7: A variety of techniques are employed to characterize and study these chromium complexes:
- EPR spectroscopy: Used to study the electronic structure and geometry of chromium(V) complexes. []
- UV-vis spectroscopy: Provides information about electronic transitions and helps identify different species. []
- X-ray absorption spectroscopy: Offers insights into the coordination environment and oxidation state of chromium. []
- Kinetic studies: Used to investigate the rates and mechanisms of reactions involving chromium complexes. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


